N-(2-methoxyphenyl)-4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazine-1-carboxamide
CAS No.: 1060210-37-8
Cat. No.: VC11928558
Molecular Formula: C21H22N6O2
Molecular Weight: 390.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060210-37-8 |
|---|---|
| Molecular Formula | C21H22N6O2 |
| Molecular Weight | 390.4 g/mol |
| IUPAC Name | N-(2-methoxyphenyl)-4-(6-pyridin-4-ylpyridazin-3-yl)piperazine-1-carboxamide |
| Standard InChI | InChI=1S/C21H22N6O2/c1-29-19-5-3-2-4-18(19)23-21(28)27-14-12-26(13-15-27)20-7-6-17(24-25-20)16-8-10-22-11-9-16/h2-11H,12-15H2,1H3,(H,23,28) |
| Standard InChI Key | MNOPFBBSJUGPFM-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=NC=C4 |
| Canonical SMILES | COC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=NC=C4 |
Introduction
Structural Highlights
The compound integrates:
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A piperazine scaffold, often associated with enhanced solubility and bioavailability in drug design.
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A pyridazinyl-pyridine system, which is commonly explored for its interaction with biological targets such as enzymes or receptors.
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A methoxyphenyl group, which can contribute to hydrophobic interactions and modulate the compound's pharmacokinetics.
Synthesis Pathway
The synthesis of N-(2-methoxyphenyl)-4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazine-1-carboxamide typically involves:
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Preparation of the Pyridazinyl Intermediate:
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Starting with a pyridazinone derivative, functionalized with a pyridine ring at the 6-position through nucleophilic substitution or cross-coupling reactions (e.g., Suzuki coupling).
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Functionalization of Piperazine:
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The piperazine core is derivatized by introducing a carboxamide group via reaction with an activated carboxylic acid derivative (e.g., acid chloride or anhydride).
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Coupling of Methoxyphenyl Amide:
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The final step involves coupling the methoxyphenyl group to the piperazine scaffold using amide bond-forming reactions under catalytic or thermal conditions.
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Reaction Scheme
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Pyridazinone + Pyridine-B(OH)2 (Suzuki coupling) | Formation of pyridazinyl-pyridine |
| 2 | Piperazine + Acid Chloride (RCOCl) | Piperazine-carboxamide intermediate |
| 3 | Methoxyphenylamine + Intermediate (Amide coupling) | Target compound |
Potential Pharmacological Roles
Compounds with similar structural motifs have been studied for various biological activities:
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Anticancer Activity: The pyridazinyl-pyridine core has been linked to kinase inhibition, making it a candidate for cancer therapeutics.
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CNS Activity: Piperazine derivatives are widely explored in neuropharmacology for their role as serotonin or dopamine receptor modulators.
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Anti-inflammatory Properties: Methoxyaryl groups are often associated with COX inhibition or antioxidant activity.
Hypothetical Mechanism of Action
Based on structural analogs:
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The compound may act as a ligand for specific protein targets such as kinases or GPCRs.
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The methoxyphenyl group could enhance lipophilicity, aiding membrane permeability and target binding.
Analytical Characterization
To confirm the structure and purity of this compound, the following techniques are employed:
| Technique | Observations/Results |
|---|---|
| NMR Spectroscopy | Distinct signals for methoxy (-OCH3), aromatic protons, and piperazine protons. |
| Mass Spectrometry | Molecular ion peak consistent with . |
| IR Spectroscopy | Peaks corresponding to amide (C=O stretch) and aromatic C-H bonds. |
| X-ray Crystallography | Confirms spatial arrangement of functional groups. |
Advantages
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The modular synthesis allows for structural modifications to optimize activity.
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Its scaffold is versatile for targeting diverse biological pathways.
Challenges
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Limited data on its toxicity and pharmacokinetics.
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Requires further in vitro and in vivo testing to validate therapeutic potential.
This molecule represents a promising candidate for drug discovery efforts, particularly in oncology and neuropharmacology, due to its unique combination of functional groups and structural features. Further research into its mechanism of action and biological activity is warranted to unlock its full potential.
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